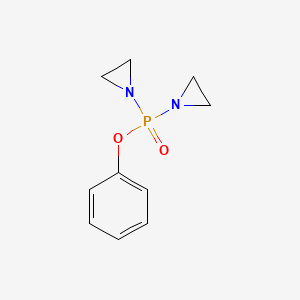

Phenyl bis(aziridin-1-yl)phosphinate

Description

Properties

CAS No. |

10537-55-0 |

|---|---|

Molecular Formula |

C10H13N2O2P |

Molecular Weight |

224.20 g/mol |

IUPAC Name |

1-[aziridin-1-yl(phenoxy)phosphoryl]aziridine |

InChI |

InChI=1S/C10H13N2O2P/c13-15(11-6-7-11,12-8-9-12)14-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

COLBOJCSFPJYSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P(=O)(N2CC2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl bis(aziridin-1-yl)phosphinate typically involves the reaction of aziridine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl bis(aziridin-1-yl)phosphinate undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine rings are highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides and reduction to form phosphines.

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Ring-Opening: Reagents like sodium azide, lithium aluminum hydride, and various amines are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.

Substitution: Electrophiles like bromine and chloromethyl methyl ether are used under acidic or basic conditions.

Major Products Formed:

From Nucleophilic Ring-Opening: Amines, alcohols, and thiols substituted at the aziridine ring.

From Oxidation: Phosphine oxides.

From Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Phenyl bis(aziridin-1-yl)phosphinate has diverse applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as an anticancer agent due to the cytotoxic properties of aziridine rings.

Materials Science: Employed in the development of novel polymers and materials with unique properties.

Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of phenyl bis(aziridin-1-yl)phosphinate primarily involves the reactivity of the aziridine rings. The strained three-membered rings are prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures. The phosphinate group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Effects

- Phenyl vs. Alkyl Substituents: The phenyl group introduces aromaticity, increasing electron-withdrawing effects and steric bulk compared to alkyl chains (e.g., ethyl, hexyl).

- Alkyl Chains: Ethyl and hexyl groups are electron-donating and less bulky, enhancing solubility in nonpolar matrices. Hexyl esters, with longer chains, may improve plasticizing properties in polymers.

Reactivity and Stability

- Hydrolysis: Enzymatic studies on related organophosphorus compounds (e.g., p-nitrophenylmethyl(phenyl)phosphinate) demonstrate that hydrolytic enzymes from halophilic bacteria can cleave ester bonds, even with phenyl groups . This suggests this compound may undergo biodegradation under specific conditions, albeit slower than alkyl analogs due to steric hindrance.

- Thermal Stability : The rigid phenyl group enhances thermal resistance compared to flexible alkyl chains, making the phenyl derivative suitable for high-temperature applications.

Research Findings and Environmental Considerations

- Toxicity : Aziridine derivatives are generally toxic due to their alkylating properties. Substituting phenyl for alkyl groups may reduce volatility and environmental mobility, mitigating exposure risks.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing phenyl bis(aziridin-1-yl)phosphinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between aziridine and phenyl phosphinic acid derivatives. Evidence from aziridine phosphonate synthesis (e.g., via Michaelis-Arbuzov reactions) suggests that optimizing reaction temperature (40–60°C) and solvent polarity (e.g., THF or DCM) improves yields . Catalytic bases like triethylamine may enhance aziridine reactivity. Purity can be monitored via NMR to confirm phosphinate bond formation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is preferred. Similar bis(aziridinyl)phosphinic amides show distinct P–N bond lengths (~1.65 Å) and aziridine ring geometries .

- Spectroscopy : and NMR identify proton environments and phosphorus coordination. IR spectroscopy detects P=O stretches (~1250 cm) and N–H vibrations (~3300 cm) .

Q. What are the stability considerations for this compound under ambient conditions?

- Methodological Answer : The compound is moisture-sensitive due to aziridine’s reactivity. Storage in anhydrous solvents (e.g., dry THF) under inert gas (N/Ar) is critical. Degradation products (e.g., phosphine oxides) can be tracked via TLC or GC-MS .

Advanced Research Questions

Q. How do reaction intermediates influence the kinetics of this compound complexation with metal ions?

- Methodological Answer : Studies on bis(phosphinate) ligands in copper complexation reveal that intermediate stability dictates reaction rates. UV-Vis spectroscopy (e.g., λ = 600–800 nm for d-d transitions) shows phosphinate-copper complexes form rapidly (seconds), while less stable intermediates prolong equilibration . Kinetic inertness can be quantified via ligand substitution experiments with EDTA .

Q. What computational approaches validate the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model electron density around phosphorus. Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites .

- Molecular docking : For bioactivity studies, dock the compound into enzyme active sites (e.g., kinases) to assess binding affinity, guided by similar aziridine phosphonates’ interactions .

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability or solvent effects). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.